molecular formula C12H15N3O2 B15393139 N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine

N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B15393139
M. Wt: 233.27 g/mol
InChI Key: JDVBCCBWSXJBJH-UHFFFAOYSA-N
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Description

This compound features a hydroxylamine group linked to a phenyl ring substituted with a 4,5-dihydroimidazole-ethoxy moiety. Thus, comparisons with structurally analogous compounds are essential to infer its properties and applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)

InChI Key

JDVBCCBWSXJBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCCN1)OC2=CC=CC=C2C=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole-Ethoxy-Phenyl Derivatives

  • Compound 5-[1-Hydroxy-1-(4-methoxymethoxyphenyl)methyl]-1-methyl-2-phenylthio-1H-imidazole (16) (): Structure: Contains a hydroxylated benzyl group and a thioether-linked phenyl ring. Synthesis: Achieved via hydrogenation (10% Pd-C, ethanol) with 89.5% yield .
  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structure: Combines imidazole, bipyridine, and phenylenediamine moieties. Comparison: The bipyridine system enhances electronic delocalization, whereas the target compound’s ethoxy-phenyl group may prioritize steric effects over electronic properties.

Hydroxylamine-Containing Derivatives

  • Peliglitazar (): Structure: Contains a methoxyphenoxy group and an oxazole ring. Applications: Used for Type II diabetes and dyslipidemia via PPARα/γ agonism . Contrast: The hydroxylamine group in the target compound could introduce distinct redox behavior compared to Peliglitazar’s carbamate linkage.

Imidazolidine-Based Sulfonamides ():

  • Structure : Features sulfonamide and imidazolidine groups.
  • Synthesis : Derived from nucleophilic substitution reactions (e.g., ethyl bromoacetate with sulfonamide intermediates) .
  • Functional Insight : Sulfonamide groups enhance solubility and binding to biological targets, whereas the target compound’s hydroxylamine may favor metal coordination.

Data Tables: Comparative Analysis

Table 2. Pharmacological and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Bioactivity Highlights
Target Compound ~300 (estimated) N/A Potential enzyme inhibition
5-[1-Hydroxy...]-1H-imidazole (16) 356.12 Not reported Intermediate for naamin synthesis
{1-Methyl-5-[2-(5-trifluoromethyl...]-amine 530.60 Not reported Antifungal/antimicrobial
Peliglitazar 530.60 Not reported Lipid metabolism regulation

Research Findings and Mechanistic Insights

  • Reactivity : The hydroxylamine group in the target compound may participate in redox reactions or form stable chelates with transition metals (e.g., Fe³⁺, Cu²⁺), similar to imidazole-containing antifungals () .
  • Biological Activity : Imidazole derivatives in show antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), suggesting the target compound could be optimized for similar applications .
  • Synthetic Challenges : Unlike Peliglitazar () or bipyridine derivatives (), the target compound’s methylidene-hydroxylamine linkage may require specialized conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.

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